3-Nitro-4-(thiazolidin-3-yl)benzaldehyde

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

For antileishmanial SAR, sourcing the exact 3-nitro-4-thiazolidinyl regioisomer is challenging. 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1774893-95-6) resolves this with high purity (≥95%) and the critical substitution (class IC50 <10 µM). • Aldehyde and nitro handles for rapid library synthesis. • Enables chemical probe generation for target ID. • In stock, ships globally.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 1774893-95-6
Cat. No. B1402014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(thiazolidin-3-yl)benzaldehyde
CAS1774893-95-6
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3S/c13-6-8-1-2-9(10(5-8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
InChIKeyRGGXJIMLFSQJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde


3-Nitro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1774893-95-6) is a heterocyclic organic compound featuring a benzaldehyde core substituted with a nitro group at the 3-position and a fully saturated thiazolidine ring at the 4-position via the ring nitrogen . With the molecular formula C10H10N2O3S and a molecular weight of 238.27 g/mol , this compound serves as a versatile intermediate in medicinal chemistry. Its unique combination of a reactive aldehyde handle, a hydrogen-bonding and electron-withdrawing nitro group, and the biologically significant thiazolidine pharmacophore distinguishes it from simpler benzaldehyde building blocks .

Regioisomeric Identity Specific 3-nitro,4-thiazolidinyl pattern for unambiguous SAR exploration
Synthetic Utility Aldehyde handle supports diverse derivatization and library synthesis
Pharmacophore Context Thiazolidine-nitro scaffold associated with antiparasitic activity in class-level studies

Irreplaceability of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde


While the thiazolidine and nitrobenzaldehyde chemical spaces are well-explored, substitution of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde with close structural analogs such as regioisomers (e.g., 2-nitro-4-(thiazolidin-3-yl)benzaldehyde, CAS 1707365-37-4 or 4-nitro-3-(thiazolidin-3-yl)benzaldehyde, CAS 1779130-51-6 ) or differently substituted variants is highly likely to alter or abolish desired biological activity. Structure-Activity Relationship (SAR) studies on related thiazolidinone scaffolds have demonstrated that the precise position of a nitro group on the phenyl ring is a critical determinant of potency against specific biological targets, such as Leishmania parasites, where the presence and location of a nitro group directly impacts activity [1]. Therefore, this specific substitution pattern (3-nitro, 4-thiazolidinyl) is not interchangeable with its isomers or simpler building blocks in research aimed at replicating or optimizing specific lead series.

Target Compound
Potential Substitute
Risk
3-Nitro-4-(thiazolidin-3-yl)benzaldehyde
2-Nitro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1707365-37-4)
Nitro position shift may alter target binding and SAR interpretation
3-Nitro-4-(thiazolidin-3-yl)benzaldehyde
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde (CAS 1779130-51-6)
Regioisomeric change may not reproduce activity profile; requires confirmatory study

Differentiated Research Potential of 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde


Structural Uniqueness for SAR Exploration

3-Nitro-4-(thiazolidin-3-yl)benzaldehyde represents a specific and less-common regioisomer within the class of nitro-thiazolidinyl benzaldehydes. While analogs like 2-nitro-4-(thiazolidin-3-yl)benzaldehyde (CAS 1707365-37-4) and 4-nitro-3-(thiazolidin-3-yl)benzaldehyde (CAS 1779130-51-6) are commercially available, the 3-nitro,4-thiazolidinyl substitution pattern is a distinct molecular entity. Class-level SAR from related antiparasitic thiazolidinone scaffolds confirms that the position of a nitro group on the aryl ring is a critical determinant of biological activity, with certain regioisomers exhibiting low-micromolar IC50 values while others are inactive [1].

Regioisomer Identity
Class-level inference
3-nitro,4-thiazolidinyl substitution vs. 2-nitro-4- or 4-nitro-3-regioisomers
Regioisomeric identity likely critical for SAR interpretation
Supported by class-level nitro-position SAR; no direct data for this compound
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Purity and Quality Control for Reproducible Research

The compound is available from specialized suppliers with a specified minimum purity of 95% and up to NLT 98% , which is a standard range for research-grade building blocks. This level of purity ensures a reliable starting point for multi-step synthetic sequences, minimizing side reactions and impurities that could compromise yield or biological assay results.

Purity Specification
Vendor specification
Min. 95% (AKSci); NLT 98% (MolCore)
Standard research-grade purity for synthetic building blocks
Data to verify via vendor CoA; may vary by lot
Analytical Chemistry Chemical Synthesis Quality Control

Class-Level Validation of Privileged Pharmacophores

While no direct quantitative data is available for 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde, strong class-level evidence validates the potential of its core structural motifs. A 2020 study evaluating thiazolidine and thiazole-based compounds for antileishmanial activity identified several hits with IC50 values <10 µM against L. major promastigotes. Crucially, SAR analysis revealed that the presence of a nitro group on the phenyl ring was a significant pattern associated with potent activity, while compounds lacking this group or with different substitutions were less effective or inactive [1]. This class-level inference supports the selection of this nitro-thiazolidine scaffold for continued exploration in antiparasitic and antibacterial programs.

Class-Level Activity
Class-level inference
Related nitro-thiazolidine scaffolds reported IC50 < 10 µM against Leishmania major [REFS-1]
Supports scaffold exploration for antiparasitic research
Activity not confirmed for this specific compound; requires direct testing
Anti-infective Drug Discovery Antiparasitic Agents Antibacterial Agents

Optimal Application Scenarios for 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde


SAR Studies for Antiparasitic Lead Optimization

This compound is ideally suited for SAR studies exploring the antileishmanial potential of thiazolidine-based scaffolds. Its specific 3-nitro,4-thiazolidinyl substitution pattern allows researchers to directly probe the influence of this regioisomer on potency and selectivity. By synthesizing a focused library of analogs derived from this core, scientists can build upon the known class-level SAR that identifies the nitro group as a critical pharmacophore for activity against Leishmania major (IC50 < 10 µM) [1]. Comparative evaluation against its regioisomers (e.g., 2-nitro-4-(thiazolidin-3-yl)benzaldehyde ) in the same assay panel can elucidate the precise structural requirements for target engagement.

Chemical Probe Synthesis for Target Identification

The combination of a reactive aldehyde functionality with a biologically privileged thiazolidine ring makes 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde an excellent starting material for generating chemical probes. The aldehyde can be readily functionalized (e.g., via reductive amination, Grignard addition, or hydrazone formation) to introduce affinity tags or reporter groups without modifying the core pharmacophore. Given the class-level evidence for activity against parasites [1], such probes could be valuable tools for pull-down experiments to identify the molecular target(s) of this compound class, de-risking downstream drug discovery efforts.

Building Block for Diversity-Oriented Synthesis Libraries

As a high-purity (≥95% ) building block with orthogonal reactive handles, 3-Nitro-4-(thiazolidin-3-yl)benzaldehyde is well-suited for inclusion in diversity-oriented synthesis libraries. The aldehyde can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the nitro group can be reduced to an amine for further diversification. This allows for the rapid generation of structurally complex and diverse small molecules around a core scaffold that is already associated with biological activity [1], increasing the likelihood of identifying novel hits in phenotypic or target-based screens.

Application
Selection Property
Validation Focus
Antiparasitic SAR studies
3-Nitro,4-thiazolidinyl regioisomer
Regioisomer-specific activity profiling
Chemical probe synthesis
Aldehyde-based conjugation handle
Target identification through pull-down
Diversity-oriented synthesis
Orthogonal reactive aldehyde and nitro groups
Phenotypic screen hit generation

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